molecular formula C16H20F4N2O2 B8683408 4-(2-Fluoro-4-trifluoromethylphenyl)piperazine-1-carboxylic acid tert-butyl ester CAS No. 847547-01-7

4-(2-Fluoro-4-trifluoromethylphenyl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8683408
CAS RN: 847547-01-7
M. Wt: 348.34 g/mol
InChI Key: REKCWPHVRMRJQZ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-trifluoromethylphenyl)piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H20F4N2O2 and its molecular weight is 348.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluoro-4-trifluoromethylphenyl)piperazine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluoro-4-trifluoromethylphenyl)piperazine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

847547-01-7

Molecular Formula

C16H20F4N2O2

Molecular Weight

348.34 g/mol

IUPAC Name

tert-butyl 4-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H20F4N2O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(10-12(13)17)16(18,19)20/h4-5,10H,6-9H2,1-3H3

InChI Key

REKCWPHVRMRJQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5 g (20 mmol) 1-Bromo-2-fluoro-4-trifluoromethyl-benzene, 4.6 g (24.7 mmol) n-Boc-piperazine, 106 mg (0.1 mmol) Tris(dibenzylideneacetone)dipalladium chloroform complex 2.77 g (28.8 mmol) sodium-t-butoxide and 144 mg (0.4 mmol) 2-(Dicyclohexylphosphino)biphenyl in 50 ml toluene was heated for 16 h at 80° C. After cooling to room temperature the mixture was treated with 15 g Isolute HM-N and all volatiles were removed under vacuum. The residue was purified on silica eluting with a gradient of heptane/EtOAc to yield after evaporation 4.54 g (63%) of the title compound as white amorphous solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
106 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 20 mmol 1-bromo-2-fluoro-4-trifluoromethyl-benzene, 24.7 mmol n-Boc-piperazine, 0.1 mmol Tris(dibenzylideneacetone) dipalladium chloroform complex, 28.8 mmol sodium-t-butoxide and 0.4 mmol 2-(dicyclohexylphosphino)biphenyl in 50 ml toluene was heated for 16 h at 80° C. After cooling to RT the mixture was treated with 15 g Isolute HM—N and all volatiles were removed under vacuum. The residue was purified on silica eluting with a gradient of heptane/EtOAc to yield after evaporation the title compound.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
24.7 mmol
Type
reactant
Reaction Step One
Quantity
28.8 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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